Dexamethasone palmitate-d31

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C38H59FO6 |

|---|---|

分子量 |

662.1 g/mol |

IUPAC 名称 |

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate |

InChI |

InChI=1S/C38H59FO6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-34(43)45-26-33(42)38(44)27(2)23-31-30-20-19-28-24-29(40)21-22-35(28,3)37(30,39)32(41)25-36(31,38)4/h21-22,24,27,30-32,41,44H,5-20,23,25-26H2,1-4H3/t27-,30+,31+,32+,35+,36+,37+,38+/m1/s1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2 |

InChI 键 |

WDPYZTKOEFDTCU-HDQZERRLSA-N |

手性 SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O |

规范 SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |

产品来源 |

United States |

Foundational & Exploratory

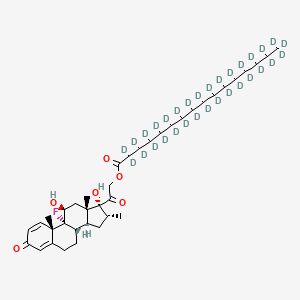

Dexamethasone palmitate-d31 chemical structure and properties

An In-Depth Technical Guide to Dexamethasone (B1670325) Palmitate-d31: Chemical Structure, Properties, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dexamethasone palmitate-d31, a deuterated isotopologue of the lipophilic corticosteroid prodrug, Dexamethasone palmitate. This document details its chemical and physical properties, provides an illustrative synthesis protocol, outlines a validated analytical methodology, and describes the fundamental signaling pathway of its active metabolite, dexamethasone.

Core Chemical and Physical Properties

This compound is the deuterium-labeled form of Dexamethasone palmitate, where 31 hydrogen atoms on the palmitate chain have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (NMR, GC-MS, or LC-MS), allowing for precise differentiation from the endogenous or non-labeled administered compound.[1] The physicochemical properties of this compound are essentially identical to those of the unlabeled compound, with the exception of its molecular weight.

Data Summary: Physicochemical Properties

| Property | Value | References |

| Chemical Name | (11β,16α)-9-Fluoro-11,17-dihydroxy-16-methyl-21-[(1-oxohexadecyl-d31)oxy]pregna-1,4-diene-3,20-dione | |

| Synonyms | This compound, Limethason-d31, Lipotalon-d31 | |

| Molecular Formula | C₃₈H₂₈D₃₁FO₆ | [2] |

| Molecular Weight | 662.06 g/mol | [2] |

| CAS Number (Unlabeled) | 14899-36-6 | [] |

| Appearance | White to pale yellow solid; Colourless thick oil | [][4] |

| Melting Point | 60-65 °C | [][4] |

| Boiling Point | 710.1 ± 60.0 °C (Predicted) | [][4] |

| Density | 1.12 ± 0.1 g/cm³ | [] |

| Solubility | DMSO: ~10 mg/mLEthanol: ~16 mg/mLDimethylformamide (DMF): ~20 mg/mLChloroform: Sparingly/SlightlyEthyl Acetate: SlightlyMethanol (B129727): SlightlyWater: Insoluble | [][5] |

| Calculated LogP | 9.8 | [1] |

| UV/Vis (λmax) | 239 nm | [5] |

Chemical Structure

Dexamethasone palmitate is a prodrug created by the esterification of the 21-hydroxyl group of the potent synthetic glucocorticoid, dexamethasone, with palmitic acid.[6] This structural modification significantly increases the lipophilicity of the molecule, which alters its pharmacokinetic profile to allow for prolonged therapeutic action.[6] The deuterated form, this compound, maintains this structure with isotopic substitution on the palmitate tail.

Caption: Dexamethasone palmitate structure showing the steroid core and the palmitate chain.

Experimental Protocols

Synthesis of Dexamethasone Palmitate

The synthesis of dexamethasone palmitate involves the esterification of the C21 hydroxyl group of dexamethasone. A common laboratory-scale method is the Steglich esterification, which utilizes a carbodiimide (B86325) and a catalyst.[7] The synthesis of the deuterated analogue would follow the same procedure, substituting palmitic acid with palmitic acid-d31.

Objective: To synthesize Dexamethasone palmitate via Steglich esterification.

Materials:

-

Dexamethasone

-

Palmitic acid (or Palmitic acid-d31)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

5% Sodium carbonate solution

-

0.1N Hydrochloric acid (HCl)

-

Distilled water

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dexamethasone (1 equivalent), palmitic acid (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

-

Initiation: Cool the stirred solution to 0 °C in an ice bath.

-

Addition of Coupling Agent: Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium carbonate solution, 0.1N HCl, and distilled water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from a methanol-ether mixture) or by column chromatography to yield pure Dexamethasone palmitate.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

This section details a validated HPLC method for the quantification of Dexamethasone palmitate in a biological matrix (Bronchoalveolar Lavage Fluid - BALF), which is representative of bioanalytical applications.[8] this compound would be used as the internal standard in such an assay.

Objective: To determine the concentration of Dexamethasone palmitate in BALF samples.

Instrumentation and Reagents:

-

HPLC System: Waters 2707 autosampler, 1525 binary pump, 2998 photodiode array detector.[8]

-

Column: Symmetry Shield™ RP18 (5 µm, 250 × 4.6 mm).[8]

-

Mobile Phase: Acetonitrile and water (85:15, v/v).[8]

-

Internal Standard (IS): Testosterone decanoate (B1226879) (or this compound for unlabeled DXP analysis).

-

Extraction Solvent: Chloroform and methanol (9:1, v/v).[8]

Chromatographic Conditions:

-

Elution Mode: Isocratic[8]

-

Flow Rate: 1.2 mL/min[8]

-

Column Temperature: 40 °C[8]

-

Detection Wavelength: 240 nm[8]

-

Injection Volume: Not specified, typically 10-100 µL.

-

Retention Times: Dexamethasone palmitate (~27.1 min), Testosterone decanoate (~23.9 min).[8]

Sample Preparation and Extraction Protocol:

-

Aliquoting: In an amber glass tube, mix 100 µL of the BALF sample with 100 µL of the internal standard solution.[8]

-

Extraction: Add 3 mL of the chloroform:methanol (9:1, v/v) extraction solvent.

-

Vortexing: Vortex the mixture for 3 minutes to precipitate proteins and ensure thorough mixing.

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Solvent Evaporation: Carefully transfer the lower organic phase to a clean vial and evaporate to dryness under a stream of nitrogen at 30 °C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of acetonitrile, vortex, and inject into the HPLC system.

Caption: Workflow for the extraction and HPLC analysis of Dexamethasone palmitate from biological fluid.

Core Signaling Pathway

Dexamethasone palmitate is a prodrug that is hydrolyzed by esterases in the body to release its active form, dexamethasone.[6] Dexamethasone exerts its potent anti-inflammatory and immunosuppressive effects primarily through the genomic signaling pathway mediated by the glucocorticoid receptor (GR).[9]

Mechanism of Action:

-

Cellular Entry & Binding: Being lipophilic, dexamethasone passively diffuses across the cell membrane into the cytoplasm. Here, it binds to the ligand-binding domain of the GR, which is held in an inactive state within a multiprotein complex including heat shock proteins (Hsp90, Hsp70).[9]

-

Conformational Change & Dissociation: Ligand binding induces a conformational change in the GR, causing the dissociation of the heat shock proteins and other chaperones.[9]

-

Nuclear Translocation: The activated GR-ligand complex dimerizes and translocates from the cytoplasm into the nucleus.[9]

-

Gene Regulation: Inside the nucleus, the GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[6]

-

Transactivation: Binding to positive GREs typically leads to the upregulation of anti-inflammatory genes, such as annexin (B1180172) A1 and mitogen-activated protein kinase phosphatase-1 (MKP-1).

-

Transrepression: The GR can also inhibit gene expression by tethering to and interfering with other transcription factors, such as NF-κB and AP-1, which are key drivers of pro-inflammatory gene expression (e.g., cytokines, chemokines, adhesion molecules). This is a primary mechanism for its anti-inflammatory effects.

-

References

- 1. Dexamethasone Palmitate | C38H59FO6 | CID 63044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dexamethasone palmitate CAS#: 14899-36-6 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. What is the mechanism of Dexamethasone Palmitate? [synapse.patsnap.com]

- 7. Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US3037034A - Process for the preparation of esters of corticosteroids - Google Patents [patents.google.com]

- 9. echemi.com [echemi.com]

A Technical Guide to the Synthesis of Deuterated Dexamethasone Palmitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic pathway for deuterated dexamethasone (B1670325) palmitate. The synthesis of this isotopically labeled compound is of significant interest for various applications in drug metabolism and pharmacokinetic (DMPK) studies, as well as for use as an internal standard in analytical assays. The introduction of deuterium (B1214612) atoms can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties.[1][2][3] This document outlines a two-stage synthetic approach, commencing with the deuteration of the dexamethasone core, followed by esterification with palmitic acid. Detailed experimental protocols, representative data, and process visualizations are provided to guide researchers in this specialized area of medicinal chemistry.

I. Overview of the Synthetic Strategy

The synthesis of deuterated dexamethasone palmitate can be strategically divided into two key stages:

-

Deuteration of the Dexamethasone Core: This initial and critical stage involves the selective incorporation of deuterium atoms onto the dexamethasone molecule. Based on established methods for deuterating structurally similar corticosteroids such as cortisol, a hydrogen-deuterium exchange reaction is a plausible approach.[4][5] This method typically utilizes a deuterated solvent and a base to facilitate the exchange at specific, chemically labile positions.

-

Esterification with Palmitic Acid: Following the successful deuteration of dexamethasone, the second stage involves the esterification of the 21-hydroxyl group with palmitic acid to yield the final product.[6] This is a standard esterification reaction that can be achieved using an activated form of palmitic acid, such as palmitoyl (B13399708) chloride, to ensure high yields.[7]

The overall synthetic workflow is depicted in the diagram below.

II. Detailed Experimental Protocols

The following protocols are based on established methodologies for the deuteration of corticosteroids and the esterification of dexamethasone.[4][7] Researchers should adapt and optimize these procedures based on their specific experimental setup and analytical capabilities.

Stage 1: Synthesis of Deuterated Dexamethasone

Objective: To introduce deuterium atoms into the dexamethasone molecule via a base-catalyzed hydrogen-deuterium exchange.

Methodology:

-

Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve dexamethasone (1.0 g, 2.55 mmol) in deuterated methanol (B129727) (MeOD, 20 mL).

-

Initiation of H/D Exchange: To the stirred solution, add a solution of sodium deuteroxide (NaOD) in D₂O (40 wt. %, 0.5 mL).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 24-48 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as mass spectrometry, to determine the extent of deuterium incorporation.

-

Quenching and Neutralization: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature and neutralize it by the careful addition of DCl in D₂O.

-

Workup and Extraction: Remove the MeOD under reduced pressure. Add water (50 mL) to the residue and extract the product with a suitable organic solvent, such as ethyl acetate (B1210297) (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude deuterated dexamethasone can be purified by column chromatography on silica (B1680970) gel using a gradient of methanol in dichloromethane.

Stage 2: Synthesis of Deuterated Dexamethasone Palmitate

Objective: To esterify the 21-hydroxyl group of deuterated dexamethasone with palmitoyl chloride.

Methodology:

-

Preparation of the Reaction Mixture: In a dry flask under an inert atmosphere, dissolve the purified deuterated dexamethasone (from Stage 1) in anhydrous pyridine (B92270) (15 mL).

-

Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add palmitoyl chloride (1.2 equivalents) dropwise to the stirred solution.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into ice-cold water (100 mL) to precipitate the product.

-

Isolation and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual pyridine.

-

Purification: The crude deuterated dexamethasone palmitate can be purified by recrystallization from a suitable solvent system, such as acetone/water or ethanol.[7]

III. Quantitative Data Summary

The following tables present representative data that could be expected from the synthesis of deuterated dexamethasone palmitate.

Table 1: Representative Reaction Yields and Deuterium Incorporation

| Step | Product | Starting Material | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Deuterium Incorporation (%) |

| 1 | Deuterated Dexamethasone | Dexamethasone | ~1.0 | 0.85 | 85 | >95 |

| 2 | Deuterated Dexamethasone Palmitate | Deuterated Dexamethasone | 1.35 | 1.15 | 85 | >95 |

Table 2: Representative Analytical Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrometry (m/z) | Key ¹H NMR Signals (δ, ppm) | | :--- | :--- | :--- | :--- | :--- | :--- | | Dexamethasone | C₂₂H₂₉FO₅ | 392.46 | [M+H]⁺ 393.2 | 7.27 (d), 6.29 (d), 6.09 (s) | | Deuterated Dexamethasone (d₄) | C₂₂H₂₅D₄FO₅ | 396.48 | [M+H]⁺ 397.2 | Absence of specific proton signals | | Deuterated Dexamethasone Palmitate (d₄) | C₃₈H₅₅D₄FO₆ | 634.93 | [M+H]⁺ 635.5 | 0.88 (t), 1.25 (m), 2.34 (t) |

IV. Mechanism of Action

Dexamethasone palmitate acts as a prodrug, being hydrolyzed in the body to release the active dexamethasone.[6][8] Dexamethasone, a potent glucocorticoid, exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR).[6][9] This complex then translocates to the nucleus and modulates the transcription of target genes.[6] The genomic and non-genomic pathways of dexamethasone action are illustrated below.

V. Conclusion

This technical guide provides a plausible and detailed synthetic route for deuterated dexamethasone palmitate, aimed at supporting researchers in the fields of drug development and metabolic studies. The outlined protocols for deuteration and esterification are based on established chemical principles and literature precedents for similar molecules. The provided representative data and diagrams serve to further elucidate the synthesis and mechanism of action of this important compound. It is recommended that all synthetic steps be carried out by trained professionals with appropriate safety precautions and analytical monitoring.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation of multiply deuterium-labeled cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of a deuterium-labeled cortisol for the study of its rate of 11 beta-hydroxy dehydrogenation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Dexamethasone Palmitate? [synapse.patsnap.com]

- 7. CN102391342B - Dexamethasone palmitate compound and preparation method thereof - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to Dexamethasone Palmitate-d31

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamethasone (B1670325) palmitate-d31 is the deuterium-labeled form of Dexamethasone palmitate, a lipophilic prodrug of the potent synthetic glucocorticoid, dexamethasone. The introduction of deuterium (B1214612) atoms creates a heavier isotopologue of the parent molecule, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS), such as in liquid chromatography-mass spectrometry (LC-MS) assays. Its near-identical chemical and physical properties to the unlabeled analyte ensure it co-elutes and experiences similar ionization effects, allowing for precise and accurate quantification in complex biological matrices. This technical guide provides a comprehensive overview of the molecular properties, a representative synthesis protocol, its use as an internal standard, and the biological signaling pathways of its active metabolite.

Core Molecular Data

The fundamental molecular characteristics of Dexamethasone palmitate-d31 are summarized below. These values are critical for mass spectrometry settings and analytical standard preparation.

| Property | Value | Citation(s) |

| Molecular Weight | 662.06 g/mol | [1][2][3] |

| Chemical Formula | C₃₈H₂₈D₃₁FO₆ | [2][3][4] |

| Alternate Names | (11β,16α)-9-Fluoro-11,17-dihydroxy-16-methyl-21-[(1-oxohexadecyl-d31)oxy]pregna-1,4-diene-3,20-dione | [3] |

| Primary Use | Internal standard for quantitative analysis |

Experimental Protocols

The following sections detail representative methodologies for the synthesis of a steroid ester like Dexamethasone palmitate and the general application of a deuterated internal standard in a quantitative LC-MS workflow.

Representative Synthesis of a Steroid Ester

This protocol describes a general method for the esterification of a steroid alcohol with an acyl chloride, which is a common route for synthesizing compounds like Dexamethasone palmitate.

Materials:

-

Dexamethasone (or the corresponding steroid alcohol)

-

Palmitoyl chloride-d31

-

Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

-

Triethylamine (TEA) or pyridine (B92270) (as a base)

-

Nitrogen gas

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Dexamethasone in anhydrous DCM.

-

Base Addition: Add an excess of TEA (typically 1.5-2 equivalents) to the solution to act as an acid scavenger for the HCl generated during the reaction.

-

Acyl Chloride Addition: Slowly add Palmitoyl chloride-d31 (1.1 equivalents) dropwise to the stirred solution at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate it under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the final this compound.

General Protocol for Use as an Internal Standard in LC-MS

This protocol outlines the typical workflow for using this compound as an internal standard for the quantification of Dexamethasone palmitate in a biological sample.

Materials:

-

Calibrated stock solution of this compound

-

Biological matrix (e.g., plasma, serum)

-

Analyte (Dexamethasone palmitate) for calibration curve

-

LC-MS system (e.g., Triple Quadrupole)

-

Protein precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid)

-

Centrifuge and appropriate vials

Procedure:

-

Sample Preparation:

-

To a 100 µL aliquot of the biological sample, add a small, precise volume (e.g., 10 µL) of the this compound internal standard solution at a known concentration.

-

For the calibration curve, use a blank biological matrix and spike with known concentrations of the analyte (Dexamethasone palmitate) and the same amount of internal standard.

-

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each sample to precipitate proteins.

-

Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS analysis.

-

LC-MS Analysis:

-

Inject a defined volume of the supernatant onto the LC-MS system.

-

Develop a chromatographic method that provides good separation of the analyte and internal standard from matrix components.

-

Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both Dexamethasone palmitate and this compound in Multiple Reaction Monitoring (MRM) mode.

-

-

Quantification:

-

Calculate the peak area ratio of the analyte to the internal standard for all samples, including the calibration standards.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the analyte in the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Signaling Pathway of the Active Metabolite

Dexamethasone palmitate is a prodrug that is hydrolyzed in the body to its active form, dexamethasone. The biological effects of dexamethasone are primarily mediated through its interaction with the glucocorticoid receptor (GR). The deuteration in this compound does not alter this biological pathway.

Glucocorticoid Receptor Signaling Pathway

The workflow for the genomic signaling pathway initiated by dexamethasone is as follows:

Caption: Genomic signaling pathway of Dexamethasone via the Glucocorticoid Receptor.

Pathway Description:

-

Ligand Binding: Dexamethasone, the active metabolite, diffuses into the cell and binds to the glucocorticoid receptor (GR), which is located in the cytoplasm in an inactive complex with heat shock proteins (Hsp).

-

Activation and Translocation: Upon binding, the Hsp proteins dissociate, and the activated GR dimerizes. This complex then translocates into the nucleus.

-

Gene Regulation: In the nucleus, the GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding can either upregulate the transcription of anti-inflammatory genes or downregulate the expression of pro-inflammatory genes, often by interfering with other transcription factors like NF-κB.

Conclusion

This compound serves as an essential tool in bioanalytical chemistry, enabling the precise quantification of its non-labeled counterpart in various research and clinical settings. Understanding its molecular properties, synthesis, and analytical application, alongside the biological mechanism of its active metabolite, provides a comprehensive foundation for its effective use in drug development and scientific research.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Characteristics of Solid Dexamethasone (B1670325) Palmitate-d31

This technical guide provides a comprehensive overview of the core physical characteristics of solid Dexamethasone palmitate-d31, a deuterated analog of the lipophilic prodrug of Dexamethasone. The information presented is intended to support research, formulation, and development activities by providing key quantitative data and detailed experimental methodologies.

Physicochemical Properties

This compound is the deuterium-labeled form of Dexamethasone palmitate.[1] It is supplied as a solid, appearing as a white to off-white or beige powder.[1][2][][4] As a lipophilic prodrug, it is designed to enhance the delivery and targeting of the potent corticosteroid, Dexamethasone.[2][5][6] The deuteration is typically used for tracer or internal standard applications in quantitative analysis.[1]

Quantitative Data Summary

The following tables summarize the key physical properties of Dexamethasone palmitate and its deuterated form.

Table 1: General Properties

| Property | Value | Citations |

| Appearance | White to off-white/beige solid powder | [1][2][][4] |

| Molecular Formula (d31) | C₃₈H₂₈D₃₁FO₆ | [1][7] |

| Molecular Weight (d31) | 662.06 g/mol | [1][8] |

| Molecular Formula | C₃₈H₅₉FO₆ | [][5] |

| Molecular Weight | 630.87 g/mol | [][5] |

| Melting Point | 60-65 °C | [][5] |

Table 2: Solubility Data

| Solvent | Solubility | Citations |

| Water | 0.063 g/L (at 37 °C); 10mg/100 ml (at 25 °C) | [2] |

| DMSO | ~10 mg/mL; 100 mg/mL (158.51 mM) | [9][10] |

| Ethanol | ~16 mg/mL | [9] |

| Dimethylformamide (DMF) | ~20 mg/mL | [9] |

| Chloroform | Slightly soluble | [2][][5] |

| Methanol | Slightly soluble | [][5] |

| Acetone (B3395972) | Very slightly soluble | [2] |

| Diethyl Ether | Very slightly soluble | [2] |

Table 3: Polymorphism and Crystalline Properties

| Property | Description | Citations |

| Polymorphism | Dexamethasone palmitate is known to exist in at least two polymorphic crystalline forms, designated Form A and Form B, obtained from acetone and n-heptane, respectively. | [11] |

| Crystal Structure | The molecular conformation features a fully extended hydrocarbon chain nearly at a right angle to the Dexamethasone ring. The crystal structure shows a clear separation between lipophilic palmityl layers and hydrophilic Dexamethasone layers. | [11] |

Table 4: Particle Size Data

| Formulation Type | Particle Size Range | Citations |

| Nanoparticles | ~150 nm diameter, with a Polydispersity Index (PDI) around 0.1, indicating a homogenous formulation. | [12][13] |

| Large Porous Particles | ~13 µm with a tap density of 0.05 g/cm³. | [14] |

Experimental Protocols

This section details the methodologies for determining the key physical characteristics outlined above.

Melting Point Determination (Capillary Method)

The melting point of a solid is a critical indicator of its purity and is determined as the temperature range over which the solid transitions to a liquid.[15]

-

Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperatures at which melting begins and is complete are recorded.[15][16]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar) with a heating block, thermometer, and capillary tubes (typically 0.8 - 1.2 mm internal diameter).[15][17]

-

Procedure:

-

Sample Preparation: Ensure the sample is thoroughly dried, for instance, in a vacuum desiccator over silica (B1680970) gel for 24 hours.[17] Finely powder the substance.

-

Capillary Loading: Pack the dry powder into a sealed-end capillary tube to a height of 2.5-3.5 mm by tapping the tube on a solid surface.[17][18]

-

Measurement: Place the capillary tube in the heating block of the apparatus. Heat rapidly to a temperature approximately 5°C below the expected melting point.[17][19] Then, reduce the heating rate to a constant 1-2 °C per minute.[15][17]

-

Data Recording: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point). This range is the melting point.[15][17]

-

Solubility Determination (Shake-Flask Method)

Solubility is the maximum concentration of a solute that can dissolve in a solvent under specific conditions. Equilibrium solubility testing is a fundamental method for this determination.[]

-

Principle: An excess amount of the solid API is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved API in the supernatant is then quantified.[21]

-

Apparatus: HPLC or UV-Vis spectrophotometer, orbital shaker/incubator, centrifuge, and appropriate volumetric glassware.[22][23]

-

Procedure:

-

Sample Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, buffer at a specific pH, ethanol) in a sealed vial.

-

Equilibration: Place the vials in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant, filter it (e.g., using a 0.45 µm PVDF filter), and dilute as necessary.[12] Analyze the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.[22][23]

-

Data Analysis: Construct a calibration curve using standard solutions of known concentrations to determine the solubility of the sample in the chosen solvent.

-

Polymorph Characterization (X-ray Powder Diffraction - XRPD)

XRPD is the primary technique for identifying and differentiating crystalline polymorphs, as each crystalline form produces a unique diffraction pattern.[24][25][26]

-

Principle: When a beam of X-rays is directed at a crystalline sample, the X-rays are diffracted by the crystal lattice planes. The angles and intensities of the diffracted beams are recorded, creating a unique "fingerprint" for that specific crystal structure.[24][27]

-

Apparatus: X-ray powder diffractometer.

-

Procedure:

-

Sample Preparation: A small amount of the solid powder is gently packed into a sample holder.

-

Data Acquisition: The sample is placed in the diffractometer and scanned over a specific range of 2θ angles while being irradiated with monochromatic X-rays.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ angle) is analyzed. The positions and relative intensities of the diffraction peaks are compared to known patterns of different polymorphs to identify the form(s) present in the sample.[26][27]

-

Particle Size Analysis (Laser Diffraction)

Laser diffraction is a widely used technique for determining the particle size distribution of powders.[28][29]

-

Principle: The method is based on the principle that particles scatter light at an angle that is inversely proportional to their size; larger particles scatter light at smaller angles, and smaller particles scatter light at larger angles.[29][30] A mathematical model (typically Mie or Fraunhofer theory) is used to calculate the particle size distribution from the measured scattering pattern.[28][30]

-

Apparatus: Laser diffraction particle size analyzer with a dry powder dispersion unit (e.g., Malvern Mastersizer, HORIBA LA-960V2).[28][31]

-

Procedure:

-

Dispersion: The solid powder sample is dispersed in a stream of compressed air to ensure individual particles, rather than agglomerates, are measured.[31]

-

Measurement: The dispersed particles pass through a laser beam. A series of detectors measure the intensity of the scattered light at various angles.[30]

-

Data Analysis: The instrument's software applies an appropriate optical model (Mie theory requires the refractive index of the material) to the scattering data to calculate the particle size distribution.[30] The results are typically reported as a volume-based distribution (e.g., Dv10, Dv50, Dv90).

-

Signaling Pathways and Experimental Workflows

Dexamethasone palmitate is a prodrug that is converted to the active drug, Dexamethasone, which then exerts its anti-inflammatory effects by acting as a glucocorticoid receptor agonist.[6][10]

Caption: Prodrug activation and mechanism of action for Dexamethasone Palmitate.

Caption: Experimental workflow for polymorph identification using XRPD.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ≥98% (HPLC), corticosteroid prodrug, powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Dexamethasone palmitate CAS#: 14899-36-6 [m.chemicalbook.com]

- 6. Solid Lipid Nanoparticles Loaded with Dexamethasone Palmitate for Pulmonary Inflammation Treatment by Nebulization Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. Dexamethasone 21-Palmitate-d31 | CymitQuimica [cymitquimica.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Physicochemical properties of dexamethasone palmitate, a high fatty acid ester of an anti-inflammatory drug: polymorphism and crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improving dexamethasone drug loading and efficacy in treating arthritis through a lipophilic prodrug entrapped into PLGA-PEG nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Dexamethasone palmitate large porous particles: A controlled release formulation for lung delivery of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. westlab.com [westlab.com]

- 17. thinksrs.com [thinksrs.com]

- 18. davjalandhar.com [davjalandhar.com]

- 19. mt.com [mt.com]

- 21. Solubility and chemical quantification of APIs/drugs - Emmace [emmace.se]

- 22. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 23. tapi.com [tapi.com]

- 24. drawellanalytical.com [drawellanalytical.com]

- 25. rigaku.com [rigaku.com]

- 26. particle.dk [particle.dk]

- 27. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 28. measurlabs.com [measurlabs.com]

- 29. Laser diffraction for particle sizing | Anton Paar Wiki [wiki.anton-paar.com]

- 30. Laser Diffraction Particle Size Analysis | Malvern Panalytical [malvernpanalytical.com]

- 31. horiba.com [horiba.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamethasone (B1670325) palmitate-d31 is the deuterium-labeled form of dexamethasone palmitate, a lipophilic prodrug of the potent synthetic glucocorticoid, dexamethasone.[1] In the realm of primary research, particularly in drug metabolism and pharmacokinetics (DMPK), isotopically labeled compounds like dexamethasone palmitate-d31 are invaluable tools. This technical guide delves into the core research applications of this compound, providing an in-depth overview of its use as an internal standard in bioanalytical assays and as a tracer in pharmacokinetic studies.

Core Applications

The primary research uses of this compound stem from its nature as a stable isotope-labeled analog of dexamethasone palmitate. This key feature makes it an ideal internal standard for quantitative analysis by mass spectrometry-based methods and a suitable tracer for metabolic studies.

Internal Standard in Bioanalytical Methods

In quantitative bioanalysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification of an analyte in a complex biological matrix.[2] The IS is a compound of known concentration added to samples, calibrators, and quality controls, which helps to correct for variability during sample preparation and analysis.

This compound, with its 31 deuterium (B1214612) atoms, is an ideal internal standard for the quantification of dexamethasone palmitate for several reasons:

-

Similar Physicochemical Properties: It shares nearly identical chemical and physical characteristics with the unlabeled analyte, ensuring similar behavior during extraction, chromatography, and ionization.

-

Mass Difference: The significant mass difference between the deuterated and non-deuterated forms allows for their distinct detection by a mass spectrometer, eliminating interference.

-

Co-elution: It typically co-elutes with the analyte, experiencing the same matrix effects and ionization suppression or enhancement.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis.[2]

Quantitative Data from Analogous Studies

While specific studies detailing the use of this compound are not abundantly available in public literature, numerous studies have been published on the bioanalysis of dexamethasone and its prodrugs using other deuterated internal standards. The validation parameters from these studies provide a strong indication of the performance that can be expected when using this compound.

Table 1: LC-MS/MS Method Validation Parameters for Dexamethasone Quantification Using Deuterated Internal Standards

| Parameter | Study 1: Dexamethasone in Rabbit Ocular Matrices | Study 2: Dexamethasone and Dexamethasone Palmitate in Human Plasma |

| Internal Standard Used | Prednisolone (structural analog) | Not explicitly stated, but method for prodrug and drug |

| Linearity Range | 2.70–617.60 ng/mL | 1.5-1000 ng/mL (Dexamethasone Palmitate)2.5-250 ng/mL (Dexamethasone) |

| Intra-day Precision (%CV) | ≤ 13.3% | < 10% |

| Inter-day Precision (%CV) | ≤ 11.1% | < 10% |

| Intra-day Accuracy (%RE) | ± 19.3% | ± 7% |

| Inter-day Accuracy (%RE) | ± 12.5% | ± 7% |

| Extraction Recovery | Not Reported | Not Reported |

Data compiled from analogous studies.[3]

Experimental Protocols

The following is a generalized experimental protocol for the quantification of dexamethasone palmitate in a biological matrix, such as plasma, using this compound as an internal standard. This protocol is a composite based on typical methodologies found in the literature for similar analyses.

Protocol: Quantification of Dexamethasone Palmitate in Plasma by LC-MS/MS

1. Materials and Reagents:

-

Dexamethasone palmitate (analyte)

-

This compound (internal standard)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Blank plasma (from the same species as the study samples)

2. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions:

-

Dexamethasone palmitate: Precursor ion > Product ion (to be determined empirically).

-

This compound: Precursor ion > Product ion (to be determined empirically, with a mass shift corresponding to the 31 deuterium atoms).

-

4. Data Analysis:

-

Quantify dexamethasone palmitate by calculating the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of dexamethasone palmitate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Research Workflows and Pathways

Pharmacokinetic Study Workflow

The use of this compound as an internal standard is a critical component of pharmacokinetic studies of the prodrug dexamethasone palmitate. The following diagram illustrates a typical workflow for such a study.

Caption: Workflow of a pharmacokinetic study of Dexamethasone Palmitate.

Prodrug Conversion Pathway

Dexamethasone palmitate is a prodrug that is converted in the body to the active therapeutic agent, dexamethasone.[4] This conversion is a critical aspect of its mechanism of action.

Caption: Metabolic conversion of Dexamethasone Palmitate to Dexamethasone.

Conclusion

This compound is a vital research tool, primarily serving as a highly specific and reliable internal standard for the quantitative analysis of dexamethasone palmitate in biological samples. Its use in LC-MS/MS-based bioanalytical methods is fundamental to obtaining accurate and precise data in pharmacokinetic and drug metabolism studies. While direct research publications specifically detailing the use of the d31 variant are limited, its application follows the well-established principles of stable isotope dilution analysis, making it an indispensable compound for researchers and drug development professionals working with this lipophilic prodrug. The methodologies and principles outlined in this guide, drawn from analogous studies, provide a solid framework for the effective utilization of this compound in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of a fast and sensitive bioanalytical method for the quantitative determination of glucocorticoids-quantitative measurement of dexamethasone in rabbit ocular matrices by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Dexamethasone Palmitate? [synapse.patsnap.com]

Dexamethasone Palmitate and Dexamethasone Palmitate-d31: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Dexamethasone (B1670325) Palmitate and its deuterated analog, Dexamethasone Palmitate-d31. Dexamethasone Palmitate, a lipophilic prodrug of the potent corticosteroid Dexamethasone, is designed for sustained release and targeted delivery, offering a unique pharmacokinetic profile. This compound serves as a crucial analytical tool, primarily utilized as an internal standard in bioanalytical assays for the accurate quantification of Dexamethasone Palmitate. This guide will delve into the distinct roles and characteristics of each compound, presenting a comparative overview of their physicochemical properties, a detailed exploration of their applications, and comprehensive experimental protocols. The underlying mechanism of action of Dexamethasone, mediated through the glucocorticoid receptor signaling pathway, will also be elucidated.

Introduction

Dexamethasone Palmitate is a synthetic corticosteroid characterized by its potent anti-inflammatory and immunosuppressive properties.[1] It is an esterified form of dexamethasone, where the hydroxyl group at the 21st position is conjugated with palmitic acid.[2] This structural modification significantly increases its lipophilicity, leading to the formation of intramuscular depots upon administration.[2] This depot effect allows for a slow and sustained release of the active metabolite, dexamethasone, thereby prolonging its therapeutic action and reducing the frequency of administration.[2]

This compound is the deuterium-labeled counterpart of Dexamethasone Palmitate.[3] In this isotopic analog, 31 hydrogen atoms in the palmitate moiety have been replaced with deuterium. This substitution results in a molecule with a higher molecular weight, which is readily distinguishable by mass spectrometry.[3] Consequently, this compound is an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the accuracy and precision of Dexamethasone Palmitate quantification in biological matrices.[3][4]

The primary therapeutic effects of Dexamethasone Palmitate are mediated by its active metabolite, dexamethasone. Dexamethasone exerts its action by binding to cytosolic glucocorticoid receptors (GR).[2] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of a wide array of genes, leading to the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory proteins.[2]

Physicochemical Properties

The key difference in the physicochemical properties of Dexamethasone Palmitate and this compound lies in their molecular weight due to the isotopic labeling. This mass difference is fundamental to the use of the deuterated compound as an internal standard in mass spectrometry-based assays.

| Property | Dexamethasone Palmitate | This compound | Reference(s) |

| Molecular Formula | C₃₈H₅₉FO₆ | C₃₈H₂₈D₃₁FO₆ | [5] |

| Molecular Weight | 630.87 g/mol | 662.07 g/mol | [5] |

| Appearance | Colorless Thick Oil | Not specified (typically similar to non-deuterated form) | [6] |

| Solubility | Insoluble in water; slightly soluble in chloroform, ethyl acetate, and methanol. | Not specified (expected to have similar solubility to non-deuterated form) | [6] |

| Polymorphism | Exists in at least two polymorphic crystalline forms (Form A and Form B). | Not specified | [7] |

Mechanism of Action and Pharmacokinetics

Dexamethasone Palmitate functions as a prodrug, meaning it is inactive until it is metabolized in the body to its active form, dexamethasone.[2] Upon administration, esterases cleave the palmitate group, releasing dexamethasone.[2]

The primary mechanism of action of dexamethasone involves its interaction with the glucocorticoid receptor (GR). This interaction initiates a cascade of events that ultimately leads to the modulation of gene expression, resulting in the desired anti-inflammatory and immunosuppressive effects.

Glucocorticoid Receptor Signaling Pathway

Pharmacokinetics of Dexamethasone Palmitate

The lipophilic nature of Dexamethasone Palmitate results in a prolonged pharmacokinetic profile compared to dexamethasone. After intramuscular injection, it forms a depot from which the drug is slowly released and hydrolyzed.

| Parameter | Dexamethasone Palmitate | Dexamethasone | Reference(s) |

| Half-life (t₁/₂) | Longer half-life due to sustained release from depot. | 3-4 hours (plasma) | [8][9] |

| Time to Peak Plasma Concentration (Tₘₐₓ) | Delayed | Rapid | [10] |

| Area Under the Curve (AUC) | Increased exposure over time | Lower for a single equivalent dose | [11] |

| Metabolism | Hydrolysis by esterases to active dexamethasone. | Hepatic metabolism | [2] |

| Role of this compound | Used as an internal standard for accurate quantification of Dexamethasone Palmitate in pharmacokinetic studies. | Not applicable | [3] |

The Role of Deuteration: this compound

Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a valuable technique in pharmaceutical sciences.[12] The key advantage of deuteration lies in the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes that involve the cleavage of this bond.[13] This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced formation of toxic metabolites.[12]

In the case of this compound, the primary application is not to alter its pharmacokinetic properties for therapeutic use, but to serve as a stable isotope-labeled internal standard for bioanalytical assays.[3] The mass difference between the deuterated and non-deuterated compounds allows for their simultaneous detection and differentiation by a mass spectrometer, which is essential for accurate quantification.[4]

Workflow for Bioanalytical Quantification

Experimental Protocols

Quantification of Dexamethasone Palmitate in Human Plasma using LC-MS/MS

This protocol is adapted from a validated method for the simultaneous quantification of dexamethasone palmitate and dexamethasone in human plasma.[4]

5.1.1. Materials and Reagents

-

Dexamethasone Palmitate reference standard

-

This compound (internal standard)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Water (deionized)

-

Human plasma (blank)

5.1.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., Venusil XBP-C8)

5.1.3. Sample Preparation

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

5.1.4. LC-MS/MS Conditions

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Dexamethasone Palmitate: m/z 631.8 → 373.1

-

This compound: m/z 662.9 → 373.1

-

5.1.5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Dexamethasone Palmitate to this compound against the concentration of the calibration standards.

-

Determine the concentration of Dexamethasone Palmitate in the unknown samples from the calibration curve.

In Vitro Glucocorticoid Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a compound for the glucocorticoid receptor, adapted from established methods.[1][14]

5.2.1. Materials and Reagents

-

Recombinant human glucocorticoid receptor (GR)

-

Radiolabeled dexamethasone (e.g., [³H]-Dexamethasone)

-

Unlabeled dexamethasone (for determining non-specific binding)

-

Test compound (Dexamethasone Palmitate)

-

Assay buffer

-

Scintillation fluid

5.2.2. Procedure

-

Prepare serial dilutions of the test compound and unlabeled dexamethasone.

-

In a 96-well plate, add assay buffer, recombinant human GR, and [³H]-Dexamethasone.

-

Add the diluted test compound or unlabeled dexamethasone to the respective wells.

-

Include wells for total binding (no competitor) and non-specific binding (excess unlabeled dexamethasone).

-

Incubate the plate at 4°C for 18 hours to reach equilibrium.

-

Transfer the contents of the wells to a filter plate and wash with cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

5.2.3. Data Analysis

-

Calculate the percent inhibition of radioligand binding for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the concentration-response curve.

Conclusion

Dexamethasone Palmitate and this compound, while structurally similar, serve distinct and critical roles in pharmaceutical research and development. Dexamethasone Palmitate, as a lipophilic prodrug, offers a valuable therapeutic option for sustained delivery of dexamethasone, potentially enhancing efficacy and patient compliance in the treatment of chronic inflammatory conditions. This compound, its deuterated analog, is an indispensable tool in bioanalysis, enabling the accurate and precise quantification of the parent drug in biological matrices. This guide has provided a comprehensive overview of these two compounds, highlighting their differences, mechanisms of action, and applications, supported by detailed experimental protocols to aid researchers in their scientific endeavors. The continued exploration of such targeted delivery systems and advanced analytical methodologies will undoubtedly contribute to the development of safer and more effective therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Dexamethasone Palmitate? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Simultaneous quantitation of dexamethasone palmitate and dexamethasone in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. Physicochemical properties of dexamethasone palmitate, a high fatty acid ester of an anti-inflammatory drug: polymorphism and crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Across-species meta-analysis of dexamethasone pharmacokinetics utilizing allometric and scaling modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improving dexamethasone drug loading and efficacy in treating arthritis through a lipophilic prodrug entrapped into PLGA-PEG nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. researchgate.net [researchgate.net]

- 12. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tools.thermofisher.com [tools.thermofisher.com]

Isotopic Labeling and Enrichment of Dexamethasone Palmitate-d31: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isotopic labeling and enrichment of Dexamethasone (B1670325) palmitate-d31. Dexamethasone palmitate, a lipophilic prodrug of the potent corticosteroid dexamethasone, is utilized for its sustained-release properties. The deuterated isotopologue, Dexamethasone palmitate-d31, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry and nuclear magnetic resonance spectroscopy. This document details the synthetic pathways, purification methodologies, and analytical techniques for the preparation and characterization of this important research compound.

Introduction

Dexamethasone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] Its clinical utility is sometimes limited by systemic side effects. Dexamethasone palmitate, an ester conjugate of dexamethasone and palmitic acid, offers a solution by creating a more lipophilic molecule that can form a depot at the site of administration, leading to a prolonged therapeutic effect.[2] The isotopic labeling of Dexamethasone palmitate with 31 deuterium (B1214612) atoms on the palmitate moiety results in this compound, a stable isotope-labeled internal standard crucial for quantitative bioanalysis.[3] The significant mass shift of +31 amu ensures clear differentiation from the unlabeled analyte in mass spectrometric analyses, minimizing cross-signal interference.

Synthesis and Isotopic Labeling

The synthesis of this compound is a two-stage process: first, the preparation of the isotopically labeled precursor, palmitic acid-d31, followed by its esterification with dexamethasone.

Preparation of Palmitic Acid-d31

The perdeuteration of palmitic acid is achieved through a hydrogen-deuterium (H/D) exchange reaction.

Experimental Protocol: H/D Exchange of Palmitic Acid

-

Materials: Palmitic acid, Deuterium oxide (D₂O, 99.8 atom % D), Platinum on carbon (Pt/C) catalyst (e.g., 5-10 wt. %).

-

Procedure:

-

In a high-pressure reaction vessel, combine palmitic acid, D₂O, and the Pt/C catalyst.

-

Seal the vessel and heat to a temperature sufficient to induce H/D exchange (typically in the range of 150-250 °C). The reaction is performed under the autogenous pressure of the heated D₂O.

-

Maintain the reaction for a duration determined by the desired level of deuteration (typically 24-72 hours).

-

After cooling, the reaction mixture is filtered to remove the Pt/C catalyst.

-

The deuterated palmitic acid is extracted from the aqueous phase using a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic extract is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield crude palmitic acid-d31.

-

For high isotopic enrichment (>98 atom % D), the H/D exchange process may be repeated one or more times with fresh D₂O and catalyst.

-

-

Purification: The crude palmitic acid-d31 can be purified by recrystallization from a suitable solvent system (e.g., acetone/water or ethanol/water).

Esterification of Dexamethasone with Palmitic Acid-d31

The esterification of the C21 hydroxyl group of dexamethasone with palmitic acid-d31 is typically achieved using an activated form of the fatty acid, such as palmitoyl-d31 chloride.[4][5]

Experimental Protocol: Synthesis of this compound

-

Materials: Dexamethasone, Palmitic acid-d31, Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), Pyridine (B92270) (or another suitable base), Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF).

-

Procedure:

-

Activation of Palmitic Acid-d31: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve palmitic acid-d31 in an anhydrous solvent such as DCM. Add an excess of thionyl chloride or oxalyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield palmitoyl-d31 chloride.

-

Esterification: In a separate flask under an inert atmosphere, dissolve dexamethasone in anhydrous pyridine or a mixture of an anhydrous solvent (e.g., DCM or THF) and a base (e.g., triethylamine (B128534) or DMAP). Cool the solution to 0 °C.

-

Dissolve the freshly prepared palmitoyl-d31 chloride in anhydrous DCM or THF and add it dropwise to the dexamethasone solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted into an organic solvent (e.g., ethyl acetate (B1210297) or DCM). The organic layers are combined, washed with brine, dried over an anhydrous salt, and the solvent is removed under reduced pressure.

-

-

Purification: The crude this compound is purified using column chromatography on silica (B1680970) gel.[4] A gradient elution system, for example, a mixture of hexane (B92381) and ethyl acetate, can be employed. Further purification can be achieved by recrystallization from a suitable solvent such as acetone.[4]

Analytical Characterization and Enrichment Determination

The purity and isotopic enrichment of the final product are critical and are determined using a combination of chromatographic and spectroscopic techniques.

Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the chemical purity of this compound.[6][7]

| Parameter | Typical Conditions |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile (B52724) and water.[7] |

| Flow Rate | 1.0 - 1.5 mL/min.[7] |

| Detection | UV at 240 nm or 254 nm.[8][9] |

| Expected Purity | >98% |

Isotopic Enrichment Analysis

The determination of isotopic enrichment is crucial for the utility of this compound as an internal standard. This is typically accomplished using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution and abundance of deuterated compounds.

Experimental Protocol: HRMS Analysis

-

Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Procedure:

-

A solution of the this compound is infused into the mass spectrometer.

-

The mass spectrum is acquired in full scan mode, focusing on the molecular ion region.

-

The relative abundances of the different isotopologues (M+0, M+1, M+2, etc., relative to the fully deuterated molecule) are measured.

-

The isotopic enrichment is calculated from the observed isotopic distribution.

-

-

Data Interpretation: The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of this compound. The most abundant peak should correspond to the fully deuterated molecule. The presence of lower mass isotopologues indicates incomplete deuteration.

| Isotopologue | Expected Mass Shift (from unlabeled) | Typical Abundance (for >98% enrichment) |

| This compound | +31 | >90% |

| Dexamethasone palmitate-d30 | +30 | <10% |

| Dexamethasone palmitate-d29 | +29 | <1% |

Both ¹H and ²H NMR spectroscopy can be used to assess isotopic enrichment.

-

¹H NMR: In a ¹H NMR spectrum of a highly deuterated compound, the residual proton signals will be of very low intensity. By comparing the integration of these residual signals to an internal standard with a known concentration, the degree of deuteration can be quantified.

-

²H NMR: ²H NMR directly observes the deuterium nuclei. The spectrum will show signals at the chemical shifts corresponding to the deuterated positions. The integration of these signals can be used to confirm the positions of deuteration and to quantify the isotopic enrichment, especially when compared to a deuterated internal standard.

Visualization of Workflows and Pathways

Experimental Workflow

The overall process for the synthesis and characterization of this compound can be summarized in the following workflow.

Caption: Synthesis and analysis workflow for this compound.

Dexamethasone Signaling Pathway

Dexamethasone exerts its effects primarily through the glucocorticoid receptor (GR). The signaling can be broadly divided into genomic and non-genomic pathways.

References

- 1. Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Dexamethasone Palmitate? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CN102391342B - Dexamethasone palmitate compound and preparation method thereof - Google Patents [patents.google.com]

- 5. Preparation of Dexamethasone-21-palmitate Incorporated Lipid Nanosphere: Physical Properties by Varying Components and Ratio of Lipid -Journal of Pharmaceutical Investigation | 학회 [koreascience.kr]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. HPLC Quantification of Dexamethasone Palmitate in Bronchoalveolar Lavage Fluid of Rat after Lung Delivery with Large Porous Particles [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. public.pensoft.net [public.pensoft.net]

Dexamethasone Palmitate: A Lipophilic Prodrug Approach for Enhanced Therapeutic Efficacy

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

Dexamethasone (B1670325), a potent synthetic glucocorticoid, is a cornerstone in the treatment of a wide array of inflammatory and autoimmune disorders. However, its clinical utility can be hampered by a short biological half-life and the potential for systemic side effects. To address these limitations, the development of lipophilic prodrugs, such as dexamethasone palmitate (DXP), has emerged as a promising strategy. By esterifying dexamethasone with palmitic acid, this prodrug exhibits enhanced lipophilicity, leading to the formation of localized drug depots, sustained release of the active parent drug, and an improved pharmacokinetic profile. This technical guide provides a comprehensive overview of dexamethasone palmitate, including its synthesis, mechanism of action, formulation strategies, and preclinical and clinical findings. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in this field.

Introduction to Dexamethasone Palmitate

Dexamethasone palmitate is a lipophilic prodrug of the synthetic glucocorticoid, dexamethasone.[1] It is synthesized through the esterification of the 21-hydroxyl group of dexamethasone with palmitic acid, a 16-carbon saturated fatty acid.[1] This chemical modification significantly increases the lipophilicity of the parent drug, altering its physicochemical and pharmacokinetic properties. The primary rationale behind the development of DXP is to create a slow-release formulation that prolongs the therapeutic effect of dexamethasone, thereby reducing the frequency of administration and potentially minimizing systemic side effects.[1] DXP itself is pharmacologically inactive and requires in vivo hydrolysis by esterases to release the active dexamethasone.[1]

Synthesis of Dexamethasone Palmitate

The synthesis of dexamethasone palmitate is typically achieved through an esterification reaction between dexamethasone and an activated form of palmitic acid, commonly palmitoyl (B13399708) chloride.

Experimental Protocol: Synthesis of Dexamethasone 21-Palmitate

Materials:

-

Dexamethasone

-

Palmitoyl chloride

-

Pyridine (or another suitable base)

-

Anhydrous solvent (e.g., dichloromethane, acetone)

-

Purification reagents (e.g., silica (B1680970) gel for chromatography, recrystallization solvents)

Procedure:

-

Dissolve dexamethasone in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable base, such as pyridine, to the reaction mixture to act as a catalyst and to neutralize the hydrochloric acid byproduct.

-

Slowly add palmitoyl chloride to the reaction mixture, typically at a controlled temperature (e.g., 0°C to room temperature) to manage the exothermic reaction.

-

Allow the reaction to proceed for a specified time, monitoring the progress by a suitable analytical method such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction, for example, by adding water or a dilute aqueous acid solution.

-

Extract the crude dexamethasone palmitate into an organic solvent.

-

Wash the organic layer sequentially with dilute acid, water, and brine to remove impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude dexamethasone palmitate using techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system to yield the final high-purity product.[2]

-

Characterize the final product using methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity and purity.[3]

Logical Relationship of Synthesis

Caption: Synthesis of Dexamethasone Palmitate.

Mechanism of Action

The pharmacological activity of dexamethasone palmitate is dependent on its in vivo conversion to the active parent drug, dexamethasone.

-

Administration and Depot Formation: Due to its lipophilic nature, when administered, particularly through local injections or within lipid-based formulations, dexamethasone palmitate can form a depot at the site of administration.[1]

-

Enzymatic Hydrolysis: In the body, esterases slowly hydrolyze the ester bond between dexamethasone and palmitic acid, releasing free dexamethasone into the systemic circulation or local tissues.[1]

-

Glucocorticoid Receptor Binding: The liberated dexamethasone, being a potent glucocorticoid, diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR).[1]

-

Nuclear Translocation and Gene Regulation: Upon ligand binding, the GR undergoes a conformational change, dissociates from a complex of heat shock proteins (HSPs), and translocates into the nucleus.[1] In the nucleus, the dexamethasone-GR complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either upregulate the transcription of anti-inflammatory genes or downregulate the expression of pro-inflammatory genes.[1] A key mechanism of its anti-inflammatory effect is the inhibition of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).

Signaling Pathway of Dexamethasone

References

- 1. researchgate.net [researchgate.net]

- 2. CN102391342B - Dexamethasone palmitate compound and preparation method thereof - Google Patents [patents.google.com]

- 3. Preparation of Dexamethasone-21-palmitate Incorporated Lipid Nanosphere: Physical Properties by Varying Components and Ratio of Lipid -Journal of Pharmaceutical Investigation | 학회 [koreascience.kr]

In-Depth Technical Guide: Certificate of Analysis for Dexamethasone Palmitate-d31

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of Dexamethasone Palmitate-d31, a deuterated analog of the corticosteroid prodrug, Dexamethasone Palmitate. This document is intended to serve as a detailed resource, outlining the key physicochemical properties, analytical methodologies for its quantification, and the biological pathways it influences.

Physicochemical Properties

This compound is a stable isotope-labeled version of Dexamethasone Palmitate, where 31 hydrogen atoms on the palmitate chain have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Dexamethasone Palmitate in biological matrices by mass spectrometry, as it is chemically identical to the analyte but mass-shifted.[1]

Below is a summary of its key physicochemical properties. While a complete Certificate of Analysis for a specific lot of this compound is not publicly available, the following tables compile typical data from various suppliers and databases.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Chemical Name | (11β,16α)-9-Fluoro-11,17-dihydroxy-16-methyl-21-[(1-oxohexadecyl-d31)oxy]pregna-1,4-diene-3,20-dione | [2] |

| Molecular Formula | C₃₈H₂₈D₃₁FO₆ | [2] |

| Molecular Weight | 662.06 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO |

Table 2: Comparative Physicochemical Data

| Property | This compound | Dexamethasone Palmitate (non-deuterated) |

| CAS Number | Not available (Unlabeled: 14899-36-6) | 14899-36-6 |

| Molecular Formula | C₃₈H₂₈D₃₁FO₆ | C₃₈H₅₉FO₆ |

| Molecular Weight | 662.06 g/mol | 630.87 g/mol |

| Accurate Mass | 661.6241 | 630.42956776 |

| Purity (by HPLC) | >98% (typical) | ≥98% |

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the determination of Dexamethasone Palmitate in various biological samples.

Quantitative Analysis of Dexamethasone Palmitate by LC-MS/MS

This protocol describes a general method for the simultaneous quantification of Dexamethasone Palmitate and its active metabolite, Dexamethasone, in human plasma using this compound as an internal standard.

2.1.1. Sample Preparation

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution (concentration will depend on the specific assay).

-

Add 200 µL of acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

2.1.2. Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a few minutes.

-